6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine
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Overview
Description
6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a chlorine atom, as well as a phenyl ring substituted with a chlorine atom and a methyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been shown to targetcell cycle-dependent kinases (CDKs) , which are promising therapeutic targets for cancer treatment .
Mode of Action
It is suggested that similar compounds bind directly to cdk6/9, inhibiting their downstream signaling pathways and suppressing cell proliferation by blocking cell cycle progression and inducing apoptosis .
Biochemical Pathways
The compound is likely to affect the cell cycle progression and apoptosis pathways . By inhibiting CDK6/9, it may block the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest. Additionally, the induction of apoptosis could involve the intrinsic (mitochondrial) pathway .
Pharmacokinetics
The molecular weight of269.13 suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis, which could potentially lead to the death of cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Amination: The amino group can be introduced via nucleophilic substitution using ammonia or an amine derivative.
Coupling Reaction: The final step involves the coupling of the chlorinated pyrimidine with the chloromethylphenylamine under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro groups to amines.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Ammonia, amine derivatives, palladium catalysts, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4-chloropyrimidinyl)-N-(3-chlorophenyl)amine
- N-(2-amino-6-chloropyrimidinyl)-N-(4-methylphenyl)amine
- N-(2-amino-4-pyrimidinyl)-N-(3-chloro-4-methylphenyl)amine
Uniqueness
6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine and phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-chloro-4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c1-6-2-3-7(4-8(6)12)15-10-5-9(13)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFUEQLNPKFVMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984982 |
Source
|
Record name | 6-Chloro-N~4~-(3-chloro-4-methylphenyl)pyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-60-5 |
Source
|
Record name | NSC52284 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-N~4~-(3-chloro-4-methylphenyl)pyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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